molecular formula C9H12O B6263759 rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 40570-95-4

rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Cat. No.: B6263759
CAS No.: 40570-95-4
M. Wt: 136.2
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Description

rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde: is a bicyclic organic compound with a unique structure that includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and materials.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create molecules with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique bicyclic structure imparts desirable properties to the materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bicyclic structure can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylate
  • rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate

Comparison: rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde is unique due to the presence of the aldehyde group and the bicyclic structure. This combination imparts distinct reactivity and properties compared to similar compounds, which may have different functional groups or substitutions on the bicyclic framework.

Properties

CAS No.

40570-95-4

Molecular Formula

C9H12O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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